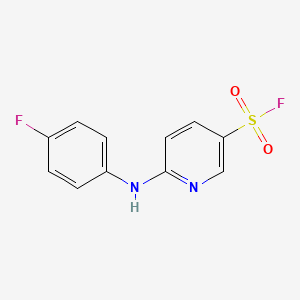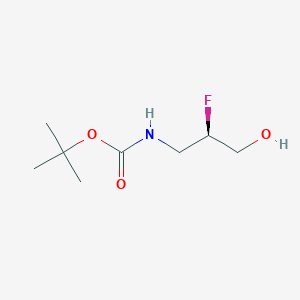
2,4-Difluoro-5-iodoanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-5-iodoanisole, also known by its IUPAC name 1,5-difluoro-2-iodo-4-methoxybenzene, is an organic compound with the molecular formula C₇H₅F₂IO and a molecular weight of 270.02 g/mol . This compound is characterized by the presence of two fluorine atoms, one iodine atom, and a methoxy group attached to a benzene ring. It is commonly used in various chemical synthesis processes due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-iodoanisole typically involves the iodination of 2,4-difluoroanisole. One common method is the electrophilic aromatic substitution reaction, where 2,4-difluoroanisole is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions . The reaction proceeds as follows:
C7H6F2O+I2+Oxidizing Agent→C7H5F2IO+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
2,4-Difluoro-5-iodoanisole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
2,4-Difluoro-5-iodoanisole has several applications in scientific research:
作用機序
The mechanism of action of 2,4-Difluoro-5-iodoanisole depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The methoxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound .
類似化合物との比較
Similar Compounds
2,4-Difluoroanisole: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
2,4-Difluoro-5-chloroanisole: Contains a chlorine atom instead of iodine, resulting in different reactivity and applications.
2,4-Difluoro-5-bromoanisole: Contains a bromine atom, which has different reactivity compared to iodine.
Uniqueness
2,4-Difluoro-5-iodoanisole is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The iodine atom’s larger size and higher reactivity compared to chlorine or bromine make it particularly useful in coupling reactions and as a precursor for further functionalization .
特性
IUPAC Name |
1,5-difluoro-2-iodo-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCICMJFLQNAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,4-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2713115.png)
![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide](/img/structure/B2713119.png)

![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)


![3-methyl-8-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2713128.png)


![8-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713133.png)

